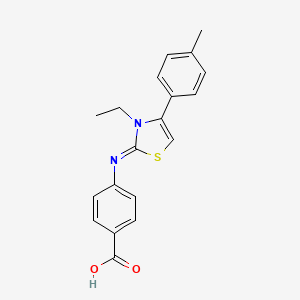![molecular formula C22H21N3O5 B2369616 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898438-43-2](/img/structure/B2369616.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a hexahydropyrido[3,2,1-ij]quinolin moiety, linked by an oxalamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the 2,3-dihydrobenzo[b][1,4]dioxin and hexahydropyrido[3,2,1-ij]quinolin rings, followed by the introduction of the oxalamide linker .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these three moieties and their substituents. The exact structure would depend on the specific synthetic route used .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 2,3-dihydrobenzo[b][1,4]dioxin and hexahydropyrido[3,2,1-ij]quinolin rings, as well as the oxalamide linker .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring could contribute to its aromaticity and potentially its photostability .Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Development
- Thiosemicarbazides have been utilized as potent reagents for the synthesis of new heterocyclic compounds, indicating the importance of incorporating pharmacophoric motifs into chemical architectures for therapeutic potential exploration against profound diseases (Azab & Saad, 2016).
- A study on antagonist and agonist activities through the GABAA/benzodiazepine receptor highlights the synthesis of imidazo[1,5-a]quinoxaline amides and carbamates, showcasing the versatility of nitrogen-containing heterocycles in modulating receptor activities (Tenbrink et al., 1994).
- Palladium-catalyzed cyclization has been described for the preparation of biologically active compounds, demonstrating the role of complex heterocyclic structures in cancer cell line activities (Abele et al., 2012).
Reactivity and Molecular Transformations
- The reactivity of heterocyclic compounds such as oxazino and thiazol molecules has been explored, showing their transformation into carbene tautomers and the potential for transmetalation, illustrating the dynamic behavior of heterocycles in chemical reactions (Ruiz & Perandones, 2009).
- Synthesis and characterization of new azo disperse dyes from heterocyclic compounds reveal the influence of heterocyclic moieties on dye properties and applications (Rufchahi & Gilani, 2012).
Biological Applications and Pharmacological Potential
- Studies involving the synthesis and evaluation of heterocyclic compounds as antioxidants in lubricating grease indicate the broader application of these molecules beyond pharmaceuticals, showcasing their chemical versatility and utility in industrial applications (Hussein et al., 2016).
- Research on the sulfate radical anion-mediated C(sp3)-H nitrogenation/oxygenation provides insight into the synthesis of benzamidine/benzoxazine heterocycles, highlighting innovative approaches to developing quinazolin-4(3H)-ones and related structures for potential therapeutic use (Laha et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c26-19-6-3-14-11-16(10-13-2-1-7-25(19)20(13)14)24-22(28)21(27)23-15-4-5-17-18(12-15)30-9-8-29-17/h4-5,10-12H,1-3,6-9H2,(H,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDPYSWSMRWNFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NC4=CC5=C(C=C4)OCCO5)CCC(=O)N3C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2369536.png)

![N-[3-[4-(2,6-Dichlorobenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2369539.png)








![(5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2369556.png)
![3,3-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B2369557.png)
